molecular formula C21H28N4OS B2876223 N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251671-17-6

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2876223
CAS No.: 1251671-17-6
M. Wt: 384.54
InChI Key: OQDFWWVNXKAXTQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. This compound belongs to a class of chemicals characterized by a thioacetamide bridge linking substituted pyrimidine and phenyl rings, a structural motif found in potent inhibitors of specific cancer-relevant pathways . Compounds with this core structure have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), an enzyme that plays a pivotal role in cell cycle regulation, autophagy, and immune responses . Dysregulation of SIRT2 is considered a contributing factor in several human diseases, making it a compelling target for therapeutic intervention . In cellular assays, closely related analogs have demonstrated a potent ability to inhibit the proliferation of human breast cancer cell lines (e.g., MCF-7) and increase the acetylation of α-tubulin in a dose-dependent manner, confirming their biological activity and mechanism of action at the cellular level . The piperidine and dimethylpyrimidine substituents on the molecular scaffold are critical for optimizing binding affinity and selectivity, which are essential for effective target engagement . This reagent is provided for research purposes to facilitate the study of SIRT2 biology and the development of new strategies for treating cancer and other related diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-14-8-15(2)11-25(10-14)18-9-20(23-13-22-18)27-12-19(26)24-21-16(3)6-5-7-17(21)4/h5-7,9,13-15H,8,10-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFWWVNXKAXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Intermediate

The pyrimidine core is synthesized via condensation reactions. A common approach involves reacting 2,4-dichloropyrimidine with 3,5-dimethylpiperidine under basic conditions to introduce the piperidine moiety at the 6-position.

Procedure (adapted from EvitaChem):

  • Reagents : 2,4-Dichloropyrimidine, 3,5-dimethylpiperidine, triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Work-up : The mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 72–85%.

Thioacetamide Formation

The thioacetamide linker is introduced through a nucleophilic substitution reaction. 2-Chloro-N-(2,6-dimethylphenyl)acetamide is treated with a thiolate anion generated from 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-thiol.

Procedure (adapted from Chemsrc):

  • Reagents : 2-Chloro-N-(2,6-dimethylphenyl)acetamide, 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-thiol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Conditions : Stir at 60°C for 6 hours.
  • Work-up : The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Yield : 65–78%.

Coupling and Final Purification

The final step involves coupling the pyrimidine-thiol intermediate with the chloroacetamide derivative.

Procedure (adapted from Patent CN103570645A):

  • Reagents : Pyrimidine-thiol intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, ethanol, hydrochloric acid (HCl).
  • Conditions : Reflux for 8 hours, followed by acidification to pH 3–4.
  • Purification : Recrystallization from ethanol/water yields the pure product.

Yield : 70–82%.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies, highlighting advantages and limitations.

Table 1: Comparison of Synthetic Methods

Step Reagents/Conditions Yield (%) Advantages Limitations Source
Pyrimidine Synthesis 2,4-Dichloropyrimidine, 3,5-dimethylpiperidine 72–85 High regioselectivity Requires anhydrous conditions
Thioacetamide Coupling K₂CO₃, DMF, 60°C 65–78 Mild conditions Solvent removal challenges
Final Coupling Ethanol, HCl, reflux 70–82 Scalable for industrial production Acid-sensitive intermediates

Optimization Strategies

Solvent and Base Selection

The use of polar aprotic solvents (e.g., DMF) enhances reaction rates in thioacetamide formation, while tertiary amines (e.g., TEA) improve nucleophilicity in pyrimidine functionalization.

Temperature Control

Elevated temperatures (60–80°C) are critical for achieving high yields in coupling reactions, though exceeding 80°C may degrade thioether bonds.

Purification Techniques

Column chromatography remains the gold standard for intermediate purification, while recrystallization is preferred for the final product due to cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioacetamide to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution on the phenyl ring or piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dimethyl/ethyl substitution on the phenyl ring is a common feature in herbicidal acetamides, likely enhancing target-site binding .
  • Unlike chloroacetamides (e.g., alachlor), the target compound replaces the chlorine atom with a pyrimidine-thioether group, which may reduce electrophilicity and alter mode of action .

Pharmacokinetic and ADMET Considerations

While direct ADMET data for the target compound is unavailable, structural analogs provide insights:

  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Exhibits moderate soil mobility and biodegradability, attributed to its thienyl and methoxy groups .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Demonstrates systemic fungicidal activity due to its oxazolidinone ring, highlighting the role of heterocyclic substituents in bioactivity .

Biological Activity

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4OSC_{21}H_{28}N_{4}OS, indicating the presence of multiple functional groups that contribute to its biological activity. The compound features a phenyl ring, a piperidine ring, and a pyrimidine ring, which may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include dimethylphenylamine, piperidine derivatives, and pyrimidine derivatives. Common solvents are dichloromethane or ethanol, and catalysts such as palladium or copper are often employed to facilitate the reactions. The synthesis process can be summarized as follows:

  • Preparation of Intermediates : Initial reactions produce intermediates that are crucial for the final product.
  • Coupling Reactions : These intermediates undergo coupling to form the target compound.
  • Purification : Advanced purification techniques like chromatography ensure the purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in signal transduction pathways.
  • Cellular Signaling Alteration : By affecting cellular signaling pathways, it may influence various physiological responses.

Research Findings

A range of studies has evaluated the biological activity of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives related to this compound exhibit selective cytotoxicity against various tumor cell lines. For instance, compounds derived from similar structures showed significant inhibition of cell proliferation in tumorigenic cell lines at low concentrations (IC50 values in the nanomolar range) .
  • Anti-inflammatory Properties : Some studies indicate that related compounds possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary evaluations suggest that certain derivatives may exhibit neuroprotective properties in models of ischemia/reperfusion injury .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
N-(2,6-dimethylphenyl)-2-(pyrimidin-4-yl)acetamideLacks piperidine ringModerate enzyme inhibition
N-(2,6-dimethylphenyl)-2-((6-(methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamideDifferent substitution on piperidineEnhanced cytotoxicity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : A study demonstrated that a derivative exhibited potent inhibitory effects on T-cell proliferation (IC50 = 0.004 μM), suggesting its potential as an immunotherapeutic agent .
  • Neurodegenerative Diseases : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, pointing towards their utility in neurodegenerative disease therapies .

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